molecular formula C13H11NO3 B1598407 4-(6-methoxypyridin-3-yl)benzoic Acid CAS No. 219671-80-4

4-(6-methoxypyridin-3-yl)benzoic Acid

Cat. No.: B1598407
CAS No.: 219671-80-4
M. Wt: 229.23 g/mol
InChI Key: XFWSADQKNXINOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxypyridin-3-yl)benzoic acid is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a pyridine ring and a benzoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 6-methoxypyridin-3-ylboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and require an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methoxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(6-methoxypyridin-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries.

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can serve as a probe to investigate enzyme inhibition and receptor binding.

Medicine: this compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Comparison with Similar Compounds

  • 4-(6-Methoxypyridin-3-yl)phenol

  • (6-Methoxypyridin-3-yl)methanamine

  • 4-Methoxypyridine

Uniqueness: 4-(6-Methoxypyridin-3-yl)benzoic acid is unique due to its combination of a methoxy group on the pyridine ring and a benzoic acid moiety. This structural feature allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Biological Activity

4-(6-Methoxypyridin-3-yl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O3_{3}
  • Molecular Weight : 219.22 g/mol
  • CAS Number : 13472-85-0

The presence of the methoxy group and the pyridine ring significantly influences its biological properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzoic acids, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. For instance, compounds with similar structures have been reported to show low hemolytic activity while maintaining effective antibacterial properties at concentrations significantly above their minimum inhibitory concentrations (MIC) .

2. Antioxidant Properties

The antioxidant activity of benzoic acid derivatives has been well-documented. The incorporation of a methoxy group enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. This property is essential for preventing oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

3. Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in disease pathways:

  • Angiotensin-Converting Enzyme (ACE) : Inhibition of ACE can lead to lowered blood pressure and reduced risk of cardiovascular diseases.
  • Neurolysin : This enzyme plays a role in neuropeptide degradation; its inhibition may enhance neuropeptide activity, potentially benefiting neurological health .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial effects of various benzoic acid derivatives found that those with pyridine substitutions exhibited enhanced activity against Gram-positive bacteria. The study specifically highlighted that this compound showed a significant reduction in bacterial viability at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antioxidant Mechanism

Another research project focused on the antioxidant capabilities of benzoic acid derivatives, revealing that this compound effectively reduced oxidative stress markers in human cell lines. The compound's ability to modulate intracellular reactive oxygen species (ROS) levels was attributed to its structural features, particularly the methoxy group .

Research Findings

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Enzyme InhibitionACE and neurolysin inhibition

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWSADQKNXINOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405445
Record name 4-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219671-80-4
Record name 4-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1N sodium hydroxide solution (20 mL) is added to a mixture of 4-(6-methoxy-pyridin-3-yl)-benzoic acid ethyl ester (2.43 g, 9.44 mmol) in MeOH (20 mL) and THF (20 mL) and stirred at 35° C. for 1 hour. The reaction is cooled and 1N HCl added until the pH is˜4. The precipitate is isolated by filtration and dried in a vacuum desiccator to give a the product as a white solid (2.03 g, 8.86 mmol). 1H NMR (DMSO-d6, 300 MHz) δ8.57 (d, 1H), 8.08 (dd, 1H), 7.99 (d, 2H), 7.82 (d, 2H), 6.95 (d, 1H), 3.89 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4-(6-methoxy-pyridin-3-yl)-benzoic acid ethyl ester
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Carboxybenzeneboronic acid (2.87 g, 17.3 mmol), 5-bromo-2-methoxypyridine (3.25 g, 17.3 mmol), 0.4M aqueous sodium carbonate (87 ml, 34.8 mmol) and acetonitrile (86 mL) were combined under nitrogen, and palladium tetrakistriphenylphosphine (1.00 g, 0.87 mmol) added. The reaction mixture was refluxed for 3 hours, cooled to room temperature, and filtered through celite (washed celite with 50:50 acetonitrile/water). Removed acetonitrile in vacuo, diluted residue with water (100 mL) and acidified to pH 2 with 2M HCl. The precipitate which formed was collected, washed with water, and dried under high vacuum to give the product as a white powder (3.6 g, 15.7 mmol). 1H NMR (DMSO) δ 12.90 (br s, 1H), 8.56 (s, 1H), 8.08 (dd, 1H), 7.98 (d, 2H), 7.75 (d, 2H), 6.94 (d, 1H), 3.90 (s, 3H). ESI MS (M+1)+: 230.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
86 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(6-methoxypyridin-3-yl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.